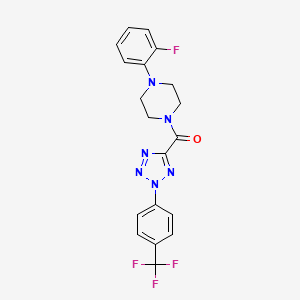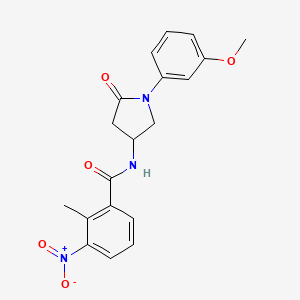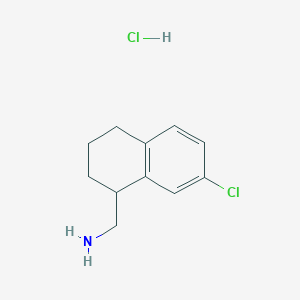
(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 . It has been investigated in the context of its inhibitory effects on ENT1 and ENT2 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of related piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperazine ring substituted with a 2-fluorophenyl group and a 2H-tetrazol-5-yl)methanone group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Antiproliferative Activity and Structural Characterization
One study focused on a similar compound, evaluating its antiproliferative activity and characterizing its structure through various analytical techniques. The research involved synthesizing a novel bioactive heterocycle and performing Hirshfeld surface analysis to understand the intermolecular interactions present in the crystal structure of the compound. This approach highlights the potential of related compounds in cancer research and drug development, with detailed structural analysis aiding in the understanding of their bioactive properties (S. Benaka Prasad et al., 2018).
Radio-Tracer Development for Neurological Applications
Another application is found in the development of radio-tracers for neurological studies. A study described the improvement of synthesis methods for [18F]GBR‐13119, a potential radio-tracer for the dopamine uptake system. This compound's preparation involved aromatic nucleophilic substitution, demonstrating the utility of related chemical structures in creating diagnostic tools for neuroimaging, which can help in understanding and treating neurological disorders (M. Haka et al., 1989).
Analytical Chemistry Applications
Compounds with structural similarities are also utilized in analytical chemistry to improve the separation and identification of complex mixtures. For instance, micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) have been employed to separate and analyze degradation products of pharmaceuticals, showcasing the importance of these compounds in enhancing analytical methodologies (D. El-Sherbiny et al., 2005).
Anticonvulsant Agent Development
The design and synthesis of novel compounds for use as anticonvulsant agents represent another significant area of application. A study on a series of derivatives demonstrated promising anticonvulsant activities, suggesting the potential of such structures in developing new treatments for epilepsy and related neurological conditions (S. Malik & S. Khan, 2014).
Antibacterial and Antifungal Agents
Research into new antibacterial and antifungal agents also utilizes compounds with similar chemical structures. A study on novel pyrazole and isoxazole derivatives, including similar functional groups, showed significant antibacterial and antifungal activity, highlighting the role of these compounds in combating infections and contributing to the development of new antimicrobial treatments (P. Sanjeeva et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . It also influences adenosine-related functions by regulating extracellular adenosine levels .
Pharmacokinetics
As an ent inhibitor, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) of nucleosides and nucleoside analogues .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and chemotherapy processes, and regulates adenosine functions .
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBVCXRMMLAULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)



![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)
![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)
![5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2826693.png)




![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
